molecular formula C13H18O3 B13624368 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one

1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one

Cat. No.: B13624368
M. Wt: 222.28 g/mol
InChI Key: DMXLNQFOVUKRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one is a hydroxyarylketone derivative characterized by a butanone backbone attached to a phenyl ring substituted with a hydroxyl group at position 2 and a 2-methoxyethyl group at position 3. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in pharmaceutical and materials science research.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-[2-hydroxy-5-(2-methoxyethyl)phenyl]butan-1-one

InChI

InChI=1S/C13H18O3/c1-3-4-12(14)11-9-10(7-8-16-2)5-6-13(11)15/h5-6,9,15H,3-4,7-8H2,1-2H3

InChI Key

DMXLNQFOVUKRJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)CCOC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methoxyphenylacetic acid with butanone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxyethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Anti-Inflammatory Activity

Compound C166 (1-(2-hydroxy-5-(1-methoxyethyl)phenyl)-3-methylbut-2-en-1-one) demonstrated topical anti-inflammatory effects, attributed to its α,β-unsaturated ketone moiety and methoxyethyl substituent .

Antimicrobial Activity

Chalcone derivatives like 3-(2-hydroxy-5-(aryl-diazenyl)phenyl)-1-(aryl)prop-2-en-1-one showed significant antibacterial and antifungal activity, with potency linked to electron-withdrawing substituents . The 2-methoxyethyl group in the target compound, being electron-donating, may reduce antimicrobial efficacy compared to diazenyl or nitro-substituted analogs .

Chromatographic Behavior

Retention times in HPLC analyses vary with substituent polarity. For instance:

  • N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]-ethyl]phenyl]-formamide showed a retention time of 0.7 (Relative Response Factor = 1.00) .
  • The 2-methoxyethyl group in the target compound may increase retention time compared to methoxy analogs due to enhanced hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.